molecular formula C19H21NO2 B1682064 biphenyl-N-cyclopentyl-carbamate

biphenyl-N-cyclopentyl-carbamate

Cat. No.: B1682064
M. Wt: 295.4 g/mol
InChI Key: KGKDDSYRBQOMLE-UHFFFAOYSA-N
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Description

Cyclohexylcarbamic acid biphenyl-3-yl ester is a chemical compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of fatty acid amides, which are signaling molecules that play a role in various physiological processes. The compound has shown significant potential in therapeutic applications, particularly in the modulation of endocannabinoid signaling .

Preparation Methods

The synthesis of cyclohexylcarbamic acid biphenyl-3-yl ester typically involves the reaction of cyclohexyl isocyanate with biphenyl-3-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general synthetic route can be summarized as follows :

    Addition Reaction: Cyclohexyl isocyanate is added to biphenyl-3-ol to form the ester.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, but the fundamental chemistry remains the same.

Chemical Reactions Analysis

Cyclohexylcarbamic acid biphenyl-3-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the ester group or other functional groups present in the molecule.

    Substitution: The ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .

Scientific Research Applications

Cyclohexylcarbamic acid biphenyl-3-yl ester has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of cyclohexylcarbamic acid biphenyl-3-yl ester involves the inhibition of FAAH. By binding to the active site of the enzyme, the compound prevents the hydrolysis of fatty acid amides, thereby increasing their levels in the body. This modulation of endocannabinoid signaling can lead to various physiological effects, including anxiolytic and analgesic properties .

Comparison with Similar Compounds

Cyclohexylcarbamic acid biphenyl-3-yl ester can be compared to other FAAH inhibitors, such as:

    URB524: A similar compound with a slightly different structure but similar inhibitory properties.

    URB597: Another FAAH inhibitor with enhanced potency due to specific structural modifications.

The uniqueness of cyclohexylcarbamic acid biphenyl-3-yl ester lies in its specific binding affinity and the potential for further modification to enhance its therapeutic properties .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3-phenylphenyl) N-cyclohexylcarbamate

InChI

InChI=1S/C19H21NO2/c21-19(20-17-11-5-2-6-12-17)22-18-13-7-10-16(14-18)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,20,21)

InChI Key

KGKDDSYRBQOMLE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclohexylcarbamic acid biphenyl-3-yl ester
URB 524
URB-524
URB524

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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